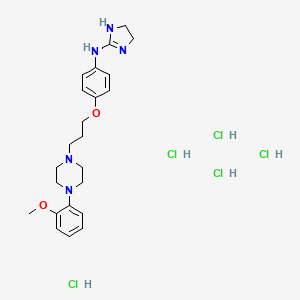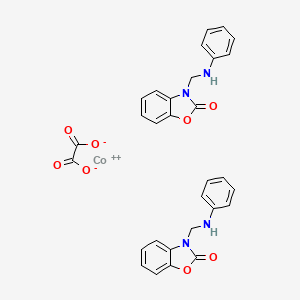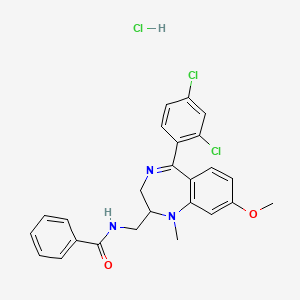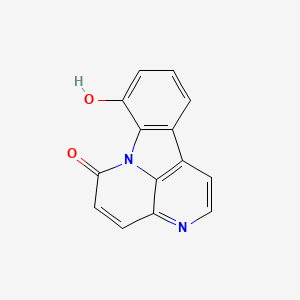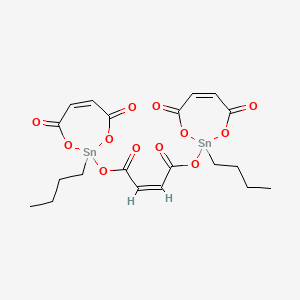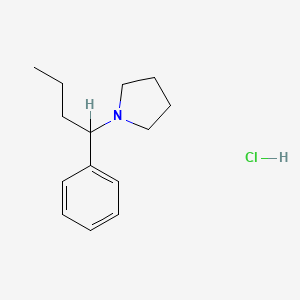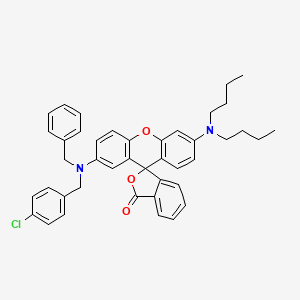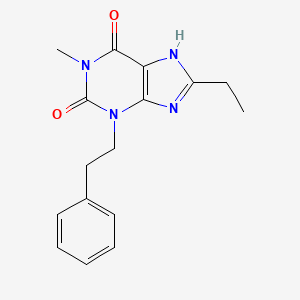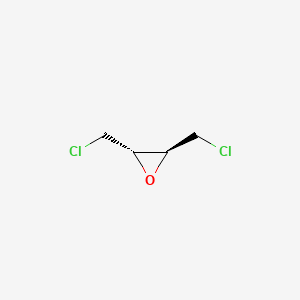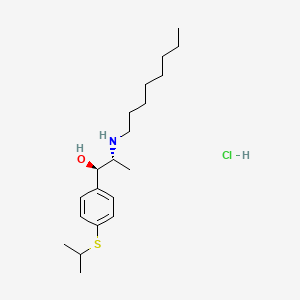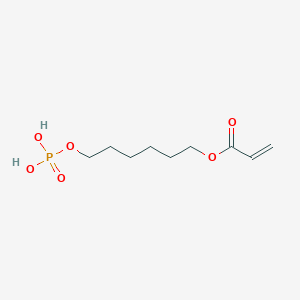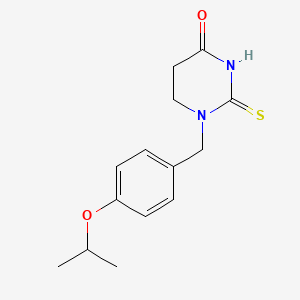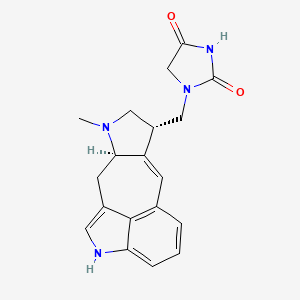
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine is a complex organometallic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a thiazagermolidine ring, which includes germanium, sulfur, and nitrogen atoms, along with a p-methoxyphenyl group and two methyl groups attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine typically involves the reaction of p-methoxyphenyl isothiocyanate with a germanium-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the thiazagermolidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methoxyphenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metals.
Biology: Its potential biological activity is being explored, particularly in the context of antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in drug design and development.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to metal ions and proteins, potentially altering their function. Its effects may be mediated through the modulation of enzyme activity, disruption of cellular processes, or induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine: Lacks the p-methoxy group, which may affect its reactivity and applications.
2,5-Dimethyl-2-(p-chlorophenyl)-1,3,2-thiazagermolidine: Contains a p-chlorophenyl group instead of a p-methoxyphenyl group, potentially altering its chemical properties and biological activity.
Uniqueness: 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine is unique due to the presence of the p-methoxyphenyl group, which can influence its electronic properties and reactivity
Eigenschaften
CAS-Nummer |
84260-38-8 |
|---|---|
Molekularformel |
C11H17GeNOS |
Molekulargewicht |
283.96 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-2,5-dimethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C11H17GeNOS/c1-9-8-13-12(2,15-9)10-4-6-11(14-3)7-5-10/h4-7,9,13H,8H2,1-3H3 |
InChI-Schlüssel |
WZKUJDCIPGDRDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN[Ge](S1)(C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


